molecular formula C14H10BrClN2O B5708359 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No. B5708359
M. Wt: 337.60 g/mol
InChI Key: NYZCOBMZMMWQIV-UHFFFAOYSA-N
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Description

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the imidazo[1,2-a]pyridine family, which has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been found to modulate the expression of certain genes involved in cancer progression. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine in lab experiments is its broad spectrum of biological activities, which makes it a promising candidate for drug development. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, its potential toxicity and side effects need to be carefully evaluated.

Future Directions

There are several future directions for the research on 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine. One of the areas of interest is its potential applications in cancer therapy, particularly in combination with other anticancer agents. Another area of interest is its potential applications in antiviral and antibacterial therapy, particularly against drug-resistant strains. In addition, further studies are needed to elucidate its mechanism of action and optimize its therapeutic effects.

Synthesis Methods

The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine has been described in the literature. One of the commonly used methods involves the reaction of 3-bromo-4-methoxyaniline with 2,6-dichloropyridine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide or dimethylacetamide. The reaction mixture is heated to reflux for several hours, and the product is obtained by filtration and purification.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus and cytomegalovirus. In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c1-19-13-4-2-9(6-11(13)15)12-8-18-7-10(16)3-5-14(18)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCOBMZMMWQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine

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